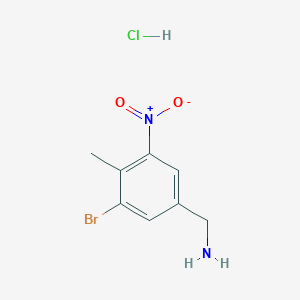

(3-Bromo-4-methyl-5-nitrophenyl)methanamine;hydrochloride

Descripción

(3-Bromo-4-methyl-5-nitrophenyl)methanamine hydrochloride is a halogenated aromatic amine derivative characterized by a benzene ring substituted with bromo (Br) at position 3, methyl (CH₃) at position 4, and nitro (NO₂) at position 5, with a methanamine (-CH₂NH₂) group attached to the ring. The hydrochloride salt enhances its stability and solubility in polar solvents.

Propiedades

IUPAC Name |

(3-bromo-4-methyl-5-nitrophenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2.ClH/c1-5-7(9)2-6(4-10)3-8(5)11(12)13;/h2-3H,4,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGALKNUUXSQIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)CN)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-methyl-5-nitrophenyl)methanamine;hydrochloride typically involves multi-step organic reactions. One common method includes the nitration of 4-methylphenylmethanamine followed by bromination. The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

(3-Bromo-4-methyl-5-nitrophenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Products depend on the nucleophile used, such as (3-methoxy-4-methyl-5-nitrophenyl)methanamine.

Reduction: (3-Bromo-4-methyl-5-aminophenyl)methanamine.

Oxidation: (3-Bromo-4-carboxy-5-nitrophenyl)methanamine.

Aplicaciones Científicas De Investigación

(3-Bromo-4-methyl-5-nitrophenyl)methanamine;hydrochloride is utilized in various fields:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of (3-Bromo-4-methyl-5-nitrophenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and methyl groups influence the compound’s binding affinity and specificity towards its targets.

Comparación Con Compuestos Similares

Structural and Substituent Analysis

The table below compares (3-Bromo-4-methyl-5-nitrophenyl)methanamine hydrochloride with key analogs identified in the literature:

Key Differences and Implications

Substituent Position and Reactivity :

- The target compound ’s nitro group at position 5 and methyl at position 4 create steric hindrance and electronic effects distinct from analogs like (5-Bromo-2-nitrophenyl)methanamine hydrochloride, where nitro at position 2 alters electrophilic substitution preferences .

- Fluorine in (4-Bromo-3-fluorophenyl)methanamine hydrochloride introduces strong electron-withdrawing effects, contrasting with the target’s electron-donating methyl group.

Heterocyclic vs.

Physicochemical Properties :

- The target ’s molecular weight (295.53 g/mol) is higher than simpler analogs (e.g., 267.50 g/mol for nitro-isomers ), reflecting the methyl group’s contribution.

- Trifluoromethyl in increases hydrophobicity (ClogP ~2.5 vs. ~1.8 for the target), impacting solubility and membrane permeability.

Amine Functionalization :

- Methylation of the amine in reduces hydrogen-bonding capacity compared to the target’s primary amine, affecting interactions in biological systems.

Actividad Biológica

(3-Bromo-4-methyl-5-nitrophenyl)methanamine;hydrochloride is a synthetic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, a methyl group, and a nitro group attached to a phenyl ring. This specific arrangement of functional groups significantly influences its chemical reactivity and biological activity.

The biological activity of (3-Bromo-4-methyl-5-nitrophenyl)methanamine;hydrochloride is primarily attributed to its ability to interact with various molecular targets within biological systems:

- Nitro Group Reactivity : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, influencing various biochemical pathways.

- Hydrogen Bonding : The methanamine group can form hydrogen bonds with biological molecules, enhancing its binding affinity to target proteins.

- Lipophilicity : The presence of the bromine and methyl groups contributes to the compound's lipophilicity, facilitating its ability to cross cell membranes and interact with intracellular targets.

Anticancer Properties

Research indicates that (3-Bromo-4-methyl-5-nitrophenyl)methanamine;hydrochloride exhibits significant anticancer activity. A study evaluated its cytotoxic effects on various cancer cell lines, revealing an IC50 value that suggests potent activity against specific types of cancer cells. The compound's structure appears to enhance its efficacy compared to similar compounds lacking the nitro group .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It serves as a building block in the design of inhibitors targeting various enzymes implicated in disease processes. The specific interactions facilitated by its functional groups allow it to modulate enzyme activity effectively .

Case Studies

- Cytotoxicity Assessment :

- Enzyme Interaction Studies :

Comparative Analysis

To better understand the unique properties of (3-Bromo-4-methyl-5-nitrophenyl)methanamine;hydrochloride, a comparison with similar compounds is beneficial:

| Compound Name | Key Functional Groups | IC50 (µM) | Biological Activity |

|---|---|---|---|

| (3-Bromo-4-methyl-5-nitrophenyl)methanamine; hydrochloride | Br, CH₃, NO₂ | 1.25 | Anticancer, enzyme inhibition |

| (3-Bromo-4-methylphenyl)methanamine; hydrochloride | Br, CH₃ | 9.04 | Moderate anticancer activity |

| (3-Bromo-4-nitrophenyl)methanamine; hydrochloride | Br, NO₂ | 17.35 | Lower potency compared to target compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.